PROTAC KRAS G12C degrader-2

Description

Pathophysiological Role of KRAS G12C in Cancer Signaling Pathways

The KRAS G12C mutation substitutes glycine with cysteine at codon 12, altering the protein’s nucleotide-binding pocket and stabilizing its active GTP-bound conformation. This mutation is prevalent in 12% of NSCLC, 3% of CRC, and 1.5% of PDAC cases. Constitutive KRAS activation drives uncontrolled cell proliferation and survival primarily through the MAPK pathway (RAS-RAF-MEK-ERK cascade). Molecular dynamics simulations reveal that oxidized KRAS G12C (e.g., sulfinate form) adopts conformational states resembling KRAS G12D, further enhancing oncogenic signaling. Additionally, KRAS G12C-mutant cancers exhibit distinct molecular profiles, including lower rates of microsatellite instability and CpG island methylator phenotype activation in CRC, suggesting unique therapeutic vulnerabilities.

Historical Challenges in Directly Targeting KRAS Mutants

KRAS’s smooth surface and picomolar affinity for GTP historically rendered it “undruggable.” Early efforts focused on indirect targeting of downstream effectors (e.g., MEK inhibitors) but faced toxicity and limited efficacy. The discovery of a shallow pocket near the switch II region of KRAS G12C enabled the development of covalent inhibitors like AMG 510 and MRTX849, which bind Cys12 and lock KRAS in an inactive GDP-bound state. However, rapid adaptive resistance occurs via RTK-mediated reactivation of wild-type RAS isoforms (NRAS, HRAS), restoring MAPK signaling within 24–48 hours. Furthermore, oxidative modification of Cys12 to sulfinic or sulfonic acids impedes covalent inhibitor binding, highlighting the need for strategies that eliminate KRAS G12C entirely.

Properties

Molecular Formula |

C51H53ClFN9O7 |

|---|---|

Molecular Weight |

958.5 g/mol |

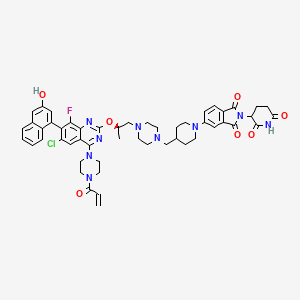

IUPAC Name |

5-[4-[[4-[(2R)-2-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]oxypropyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C51H53ClFN9O7/c1-3-43(65)60-20-22-61(23-21-60)47-39-27-40(52)44(37-26-34(63)24-32-6-4-5-7-35(32)37)45(53)46(39)55-51(56-47)69-30(2)28-57-16-18-58(19-17-57)29-31-12-14-59(15-13-31)33-8-9-36-38(25-33)50(68)62(49(36)67)41-10-11-42(64)54-48(41)66/h3-9,24-27,30-31,41,63H,1,10-23,28-29H2,2H3,(H,54,64,66)/t30-,41?/m1/s1 |

InChI Key |

KZQITCSEFGTWRQ-OWAVIYFHSA-N |

Isomeric SMILES |

C[C@H](CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |

Canonical SMILES |

CC(CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of MRTX849 Warhead Derivative

The MRTX849 core is synthesized via a multi-step sequence:

-

Quinazolinone formation : Condensation of 2-amino-5-chlorobenzoic acid with trimethyl orthoformate yields the quinazolinone scaffold.

-

Cyanopyridazine installation : Palladium-catalyzed coupling introduces the cyanopyridazine group at position 7.

-

Pyrrolidine functionalization : The pyrrolidine nitrogen is alkylated with a bromo-PEG linker precursor to enable PROTAC assembly.

Key intermediate : tert-butyl (S)-4-(7-cyano-6-(2-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)-2-oxoethyl)quinazolin-4-yl)-3-methylpiperazine-1-carboxylate.

Synthesis of VHL Ligand

The VHL-targeting component is derived from:

-

Hydroxyproline core : (S)-4-hydroxyproline is protected with tert-butoxycarbonyl (Boc) and functionalized with a carboxylic acid handle.

-

Linker extension : A tetraethylene glycol spacer is appended via esterification to match the optimal PROTAC linker length.

Key intermediate : (S)-2-((2-(2-(2-(2-(3-(3-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-1-yl)propanamido)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-oxoethyl 4-methylpiperazine-1-carboxylate.

Final Coupling and Deprotection

-

Amide bond formation : The MRTX849 and VHL intermediates are conjugated via a carbodiimide-mediated coupling.

-

Boc deprotection : Treatment with trifluoroacetic acid (TFA) removes protecting groups, yielding LC-2 as a TFA salt.

Overall yield : 12–15% over 14 steps.

Linker Optimization and Structure-Activity Relationships

Initial PROTAC prototypes (e.g., LC-1) utilized hydrolyzable amide linkers, which limited degradation efficiency. Systematic screening of linker lengths and compositions revealed:

| Linker Length (atoms) | Degradation Efficiency (Dmax) | DC50 (μM) |

|---|---|---|

| 4 | 35% | >5 |

| 6 | 80–90% | 0.25–0.76 |

| 8 | 60% | 1.2 |

Critical findings :

-

Six-atom PEG linkers maximized ternary complex stability between KRAS G12C, LC-2, and VHL.

-

Shorter linkers (<6 atoms) impaired E3 ligase recruitment, while longer linkers (>8 atoms) induced hook effects at high concentrations.

Analytical Characterization

Mass Spectrometry

Cellular Degradation Kinetics

| Cell Line | KRAS Genotype | DC50 (μM) | Dmax (%) |

|---|---|---|---|

| NCI-H2030 | Homozygous | 0.59 | 80 |

| MIA PaCa-2 | Homozygous | 0.32 | 75 |

| NCI-H23 | Heterozygous | 0.25 | 90 |

Degradation persisted for 72 hours post-treatment, overcoming KRAS resynthesis.

Mechanistic Validation

Proteasome Dependence

Target Specificity

Downstream Signaling Effects

| Cell Line | pERK Inhibition (IC50, μM) | Duration of Effect |

|---|---|---|

| NCI-H2030 | 0.42 | 72 hours |

| SW1573 | 0.68 | 48 hours |

LC-2 suppressed MAPK signaling more durably than MRTX849 alone, which induced rebound phosphorylation within 24 hours.

Challenges and Limitations

-

Permeability : LC-2’s molecular weight (1,243 Da) resulted in 3–5-fold lower cellular uptake vs. MRTX849.

-

Heterozygous cells : DC50 increased to 0.52 μM in NCI-H358 cells (KRAS G12C/WT), suggesting allele-selective degradation.

-

Hook effect : Degradation efficiency dropped at >10 μM due to binary complex dominance .

Chemical Reactions Analysis

Types of Reactions

PROTAC KRAS G12C degrader-2 undergoes several types of chemical reactions, including:

Covalent binding: The compound covalently binds to the KRAS G12C mutant protein.

Ubiquitination: The recruited E3 ubiquitin ligase ubiquitinates the KRAS G12C protein, marking it for degradation by the proteasome.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

KRAS G12C inhibitor: Such as MRTX849.

E3 ligase ligand: Such as von Hippel-Lindau protein.

Linker molecules: Various linker molecules are used to connect the inhibitor and ligand.

Major Products

The major product formed from the reactions involving this compound is the degraded KRAS G12C protein, which is broken down into smaller peptides by the proteasome .

Scientific Research Applications

Cancer Cell Line Studies

Numerous studies have demonstrated the efficacy of PROTAC KRAS G12C degrader-2 in various cancer cell lines:

- NCI-H2030 Cells : At a concentration of 2.5 μM, this compound induced maximal degradation of endogenous KRAS G12C, achieving approximately 80% degradation within 24 hours .

- SW1573 Cells : Similar degradation kinetics were observed, confirming its effectiveness across different cellular contexts.

In Vivo Models

In preclinical models, particularly xenograft models involving KRAS G12C mutant tumors, this compound has shown promise in reducing tumor growth and enhancing survival rates. For instance:

- Xenograft Studies : Mice implanted with KRAS G12C mutant tumors treated with PROTAC exhibited significant tumor shrinkage compared to control groups .

Data Tables

| Parameter | Value |

|---|---|

| Maximum Degradation (%) | 80% at 2.5 μM |

| DC50 (μM) | 0.59 ± 0.20 |

| Treatment Duration | Maximal effect within 24 hours |

| Tumor Growth Inhibition (%) | Significant in xenograft models |

Case Study 1: Efficacy in Heterogeneous Tumors

A study focused on heterogeneous tumors expressing both homozygous and heterozygous KRAS G12C mutations demonstrated that this compound effectively reduced tumor burden and improved response rates compared to traditional small-molecule inhibitors .

Case Study 2: Combination Therapies

Research indicates that combining this compound with other targeted therapies enhances overall therapeutic efficacy. For example, when used alongside MEK inhibitors, there was a synergistic effect leading to greater inhibition of MAPK signaling pathways and enhanced apoptosis in cancer cells .

Mechanism of Action

PROTAC KRAS G12C degrader-2 exerts its effects through the following mechanism:

Binding to KRAS G12C: The compound binds covalently to the KRAS G12C mutant protein.

Recruitment of E3 ligase: The ligand component of the compound recruits an E3 ubiquitin ligase (such as von Hippel-Lindau protein).

Ubiquitination and degradation: The E3 ligase ubiquitinates the KRAS G12C protein, marking it for degradation by the proteasome.

Comparison with Similar Compounds

Key Compounds in the KRAS G12C PROTAC Landscape

Mechanistic and Structural Differences

- E3 Ligase Choice: LC-2 and YF-135 utilize VHL, which demonstrates superior endogenous KRAS G12C degradation compared to CRBN-based PROTACs like XY-4-86. CRBN-based designs often fail to polyubiquitinate endogenous KRAS due to spatial constraints near the plasma membrane . this compound employs IAP, a less explored E3 ligase for KRAS. IAP-based degraders may face challenges in achieving catalytic degradation, as seen in earlier attempts that failed to degrade endogenous KRAS .

- Covalent vs. Reversible Binding: LC-2 uses a covalent acrylamide warhead, which limits recycling and causes "hook effects" at high concentrations (e.g., reduced efficacy at 10 μM) . YF-135 employs a reversible cyanoacrylamide warhead, enabling sustained degradation without hook effects . this compound’s binding mechanism is unspecified, but IAP recruitment may require non-covalent interactions for catalytic activity.

Efficacy and Selectivity

- LC-2: Demonstrated robust degradation (Dmax up to 90%) in KRAS G12C-homozygous (e.g., MIA PaCa-2) and heterozygous (e.g., NCI-H23) cell lines.

- YF-135 : Matches LC-2’s efficacy but with improved pharmacokinetics due to reversible binding .

- This compound: Limited data on selectivity and potency. Its IAP-based design may face challenges in achieving isoform specificity, as earlier IAP degraders showed pan-RAS activity .

Biological Activity

The development of targeted therapies for KRAS mutations, particularly KRAS G12C, has gained significant traction in recent years. One promising approach is the use of Proteolysis Targeting Chimeras (PROTACs), which facilitate the degradation of specific proteins rather than merely inhibiting their activity. The compound PROTAC KRAS G12C degrader-2 (LC-2) represents a novel strategy for targeting this oncogenic mutation, leveraging the ubiquitin-proteasome system to achieve selective degradation of KRAS G12C.

LC-2 is designed to covalently bind to the KRAS G12C mutant using the MRTX849 inhibitor and recruit the E3 ubiquitin ligase VHL. This dual action leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12C. The mechanism is characterized by:

- Covalent Binding : LC-2 forms a stable covalent bond with the mutant cysteine residue in KRAS G12C.

- E3 Ligase Recruitment : The VHL ligand recruits the E3 ligase, facilitating the tagging of KRAS for degradation.

- Ubiquitin-Proteasome System (UPS) : The tagged protein is directed to the proteasome for degradation, effectively reducing levels of mutant KRAS in cancer cells.

Biological Activity and Efficacy

The biological activity of LC-2 has been extensively studied across various cancer cell lines harboring KRAS G12C mutations. Key findings include:

Degradation Kinetics

- DC50 Values : The concentration required to achieve 50% degradation (DC50) varies among cell lines, ranging from 0.25 µM to 0.76 µM.

- Maximum Degradation (Dmax) : Achieved up to 90% in certain cell lines, indicating high efficacy in reducing mutant KRAS levels .

Time Course Studies

In time course experiments, LC-2 demonstrated rapid engagement and sustained degradation:

- Engagement : Binding to KRAS G12C was observed as early as 1 hour post-treatment.

- Sustained Degradation : Maximal degradation occurred within 24 hours and persisted for up to 72 hours .

Comparative Analysis of PROTAC Activity

The efficacy of LC-2 was compared across various cancer cell lines with different KRAS genotypes. The results are summarized in Table 1.

| Cell Line | KRAS G12C Genotype | DC50 (μM) | Dmax (%) | MRTX Sensitivity |

|---|---|---|---|---|

| NCI-H2030 | +/+ | 0.59 ± 0.20 | ∼80 | + |

| MIA PaCa-2 | +/+ | 0.32 ± 0.08 | ∼75 | ++ |

| SW1573 | +/+ | 0.76 ± 0.30 | ∼90 | - |

| NCI-H23 | +/− | 0.25 ± 0.08 | ∼90 | N/A |

| NCI-H358 | +/− | 0.52 ± 0.30 | ∼40 | +++ |

Case Studies and Research Findings

Recent studies have highlighted the potential of LC-2 in overcoming resistance mechanisms associated with traditional small-molecule inhibitors:

- Resistance Mechanisms : Traditional inhibitors like MRTX849 often lead to adaptive resistance in cancer cells; however, PROTACs like LC-2 may provide a more durable response by degrading the target protein rather than merely inhibiting it .

- Selectivity : LC-2 demonstrated selectivity for KRAS G12C over other mutations (e.g., G13D), indicating its potential utility in precision oncology .

- Signaling Pathway Impact : Treatment with LC-2 resulted in significant inhibition of downstream MAPK signaling pathways, which are often activated by mutant KRAS .

Q & A

Basic Question

- NanoBRET Ternary Complex Assay : Quantifies PROTAC-induced proximity between KRAS G12C and E3 ligases .

- Western Blot : Confirms KRAS G12C degradation and proteasome dependence (e.g., rescue with MG-132) .

- Cellular Viability Assays : Measures IC50 values in KRAS G12C-mutant lines (e.g., MIA PaCa-2) to assess functional consequences .

- Ubiquitylation Pull-Down : Validates polyubiquitylation of endogenous KRAS G12C using anti-ubiquitin antibodies .

How do resistance mechanisms to PROTAC KRAS G12C degraders arise, and how can they be addressed?

Advanced Question

Resistance mechanisms include:

- Compensatory MAPK pathway activation : Observed in pancreatic cancer models, requiring combination therapies with MEK or ERK inhibitors .

- PROTAC metabolism : Rapid clearance or inactivation in vivo necessitates pharmacokinetic optimization (e.g., PEGylation for stability) .

- E3 ligase downregulation : Monitoring VHL/CRBN expression in resistant clones is essential .

Therapeutic Strategy : Co-administration with BCL-XL degraders (e.g., DT2216) or nuclear export inhibitors (e.g., XPO1 inhibitors) enhances efficacy .

Why do covalent PROTACs targeting KRAS G12C exhibit non-catalytic degradation, and how does this impact dosing?

Advanced Question

Covalent PROTACs (e.g., LC-2) stoichiometrically bind KRAS G12C, leading to self-depletion during degradation. This contrasts with non-covalent PROTACs, which act catalytically . Consequently, higher doses or sustained exposure are required for sustained degradation, as seen in vivo with LC-2 (DC50 = 0.25–0.76 μM) .

Mitigation : Develop reversible-covalent PROTACs to enable catalytic turnover and reduce dosage requirements .

What are the challenges in translating PROTAC KRAS G12C degraders to in vivo models?

Advanced Question

- Tissue Penetration : KRAS G12C is often localized in poorly vascularized tumors (e.g., pancreatic adenocarcinoma), necessitating nanoparticle formulations or enhanced permeability linkers .

- Off-target effects : Proteomic screening (e.g., using IsoPlexis) identifies unintended targets, such as FAK or RSK1, which require SAR refinement .

- Pharmacodynamic Markers : Use KRAS G12C-specific PET tracers or phospho-ERK/MEK assays to monitor target engagement in real time .

How does the choice of E3 ligase influence the degradation kinetics and substrate scope of KRAS G12C PROTACs?

Basic Question

- VHL : Induces rapid, sustained degradation (t1/2 ~6–8 hours) and is preferred for membrane-associated targets like KRAS G12C .

- CRBN : Often fails to degrade endogenous KRAS due to steric clashes but is effective for cytosolic proteins .

Methodological Tip : Screen multiple E3 ligases (e.g., VHL, CRBN, IAP) in parallel using CRISPR-engineered cell lines to identify optimal pairs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.